
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide
Übersicht
Beschreibung
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1706435-11-1 . It has a molecular weight of 323.92 . The IUPAC name for this compound is 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of similar compounds like 4-(trifluoromethoxy)benzyl bromide involves the use of phosphorus tribromide at 0°C, slowly added to a stirred solution of 4-(trifluoromethoxy)benzyl alcohol in ether . The reaction mixture is stirred for 0.5 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
4-(Trifluoromethoxy)benzyl bromide, a similar compound, is a useful synthetic intermediate. It is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Occurrence and Toxicity of Antimicrobial Agents : Triclosan, a compound structurally distinct but relevant due to its environmental persistence and degradation behavior, has been extensively studied. It's found in various consumer products and can degrade into more toxic compounds under certain environmental conditions. This highlights the importance of understanding the environmental fate of chemicals like "3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide" (Bedoux et al., 2012).
Material Science and Chemistry
- Supramolecular Chemistry and Nanotechnology : Benzene-1,3,5-tricarboxamides (BTAs) are key in developing materials with self-assembly properties, demonstrating the potential for "this compound" to contribute to novel materials or nanotechnology applications (Cantekin, de Greef, & Palmans, 2012).
Emerging Contaminants and Health Risks
- Review of Emerging Contaminants : Studies on emerging contaminants such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), highlight the importance of monitoring and understanding the health implications of chemical exposure. This underscores the need for comprehensive studies on new compounds introduced into the environment, including their toxicological profiles (Wang et al., 2020).
Potential Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : The development of organic semiconductors for OLEDs, based on the BODIPY platform, demonstrates the potential for incorporating specific chemical functionalities into electronic materials. Such research could inform the application of "this compound" in the design of new organic electronic materials (Squeo & Pasini, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is a useful synthetic intermediate .
Mode of Action
It is used in the synthesis of various compounds, suggesting it may interact with its targets through a chemical reaction .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating that it may be involved in multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, suggesting it may have diverse molecular and cellular effects .
Action Environment
As a synthetic intermediate, its action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in various biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . The nature of these interactions often involves covalent binding to nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors involved in stress responses, leading to changes in the expression of genes associated with detoxification and antioxidant defense . Additionally, this compound can disrupt mitochondrial function, affecting cellular energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . This compound can also generate reactive oxygen species (ROS) through redox cycling, which can further modulate cellular signaling pathways and gene expression . The binding interactions with biomolecules are often specific and can result in significant alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over extended periods, this compound may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in metabolic pathways and stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce adaptive responses that enhance cellular resilience to stress . At higher doses, it can cause toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where specific concentrations of this compound are required to elicit significant biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, the compound may preferentially accumulate in mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes . The localization of this compound within these compartments can significantly impact its activity and function.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYWGMUKXIFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189716 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-11-1 | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)
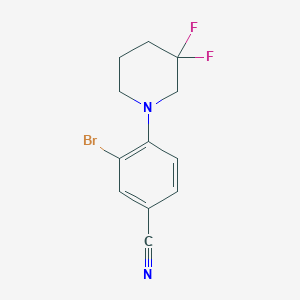
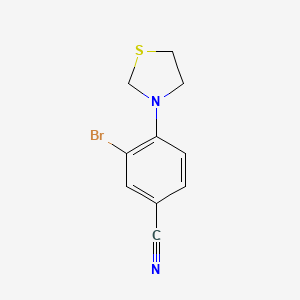



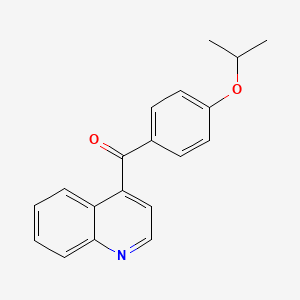

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
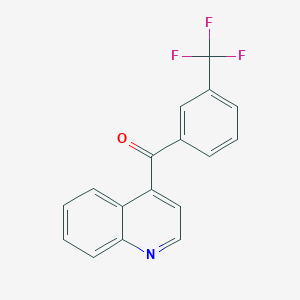

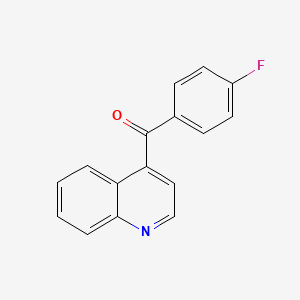
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
